(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMHPA-CN, has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
Mechanism Of Action
The mechanism of action of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide is not yet fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cell growth and proliferation. (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to inhibit the activity of several enzymes that are involved in these pathways, including Akt and ERK, which may contribute to its anti-tumor activity.
Biochemical And Physiological Effects
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and modulation of synaptic transmission. In addition, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit antioxidant activity and to inhibit the activity of several enzymes that are involved in inflammation, making it a promising candidate for further investigation as a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide for lab experiments is its relatively high yield in synthesis, which makes it a viable option for large-scale production. In addition, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation in a range of scientific research fields. However, there are also limitations to the use of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide in lab experiments, including its relatively high cost and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide, including further investigation into its mechanism of action, its potential as a cancer treatment, and its potential as a treatment for neurological disorders. In addition, further investigation into the biochemical and physiological effects of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide may lead to the development of new treatments for a range of diseases and conditions.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide involves a series of steps that begin with the reaction of 3,4-dimethoxybenzaldehyde and 3-hydroxyacetophenone to form a chalcone intermediate. This intermediate is then reacted with cyanoacetamide in the presence of a base to produce (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide. The overall yield of this synthesis method is relatively high, making it a viable option for large-scale production of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Scientific Research Applications
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been studied for its potential applications in a range of scientific research fields, including cancer research and neuroscience. In cancer research, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment. In neuroscience, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been shown to exhibit neuroprotective effects and to modulate synaptic transmission, making it a promising candidate for further investigation as a potential treatment for neurological disorders.
properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-7-6-14(10-17(16)24-2)20-18(22)13(11-19)8-12-4-3-5-15(21)9-12/h3-10,21H,1-2H3,(H,20,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRGDNZAGJMDB-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
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